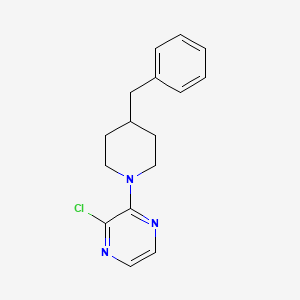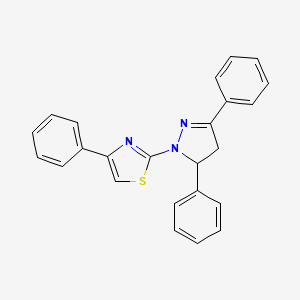![molecular formula C18H12F2N2O4 B14997100 (2Z)-2-[(acetyloxy)imino]-N-(3,4-difluorophenyl)-2H-chromene-3-carboxamide](/img/structure/B14997100.png)
(2Z)-2-[(acetyloxy)imino]-N-(3,4-difluorophenyl)-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2Z)-3-[(3,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chromene core and a difluorophenyl group, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2Z)-3-[(3,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE involves multiple steps. One common method includes the reaction of 3,4-difluorophenyl isocyanate with a chromene derivative under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include precise control of temperature, pressure, and reaction time to optimize yield and purity.
化学反应分析
Types of Reactions
[(2Z)-3-[(3,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
[(2Z)-3-[(3,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The mechanism of action of [(2Z)-3-[(3,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the application and context of use .
相似化合物的比较
Similar Compounds
3,4-Difluorophenyl isocyanate: Shares the difluorophenyl group but differs in its functional groups and overall structure.
2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid: Another compound with a difluorophenyl group, used in different synthetic applications.
Uniqueness
[(2Z)-3-[(3,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE is unique due to its combination of a chromene core and a difluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C18H12F2N2O4 |
|---|---|
分子量 |
358.3 g/mol |
IUPAC 名称 |
[(Z)-[3-[(3,4-difluorophenyl)carbamoyl]chromen-2-ylidene]amino] acetate |
InChI |
InChI=1S/C18H12F2N2O4/c1-10(23)26-22-18-13(8-11-4-2-3-5-16(11)25-18)17(24)21-12-6-7-14(19)15(20)9-12/h2-9H,1H3,(H,21,24)/b22-18- |
InChI 键 |
JUAMNPLKFFPNPV-PYCFMQQDSA-N |
手性 SMILES |
CC(=O)O/N=C\1/C(=CC2=CC=CC=C2O1)C(=O)NC3=CC(=C(C=C3)F)F |
规范 SMILES |
CC(=O)ON=C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC(=C(C=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-(9-Methyl-1,5,9-triazaspiro[5.5]undec-1-ene-2,4-diyl)diphenol](/img/structure/B14997023.png)
![2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B14997028.png)
![2-(3-chlorophenyl)-6-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14997043.png)
![Ethyl 4-(2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B14997051.png)
![2-(4-Fluorophenyl)-N-{1-[4-(4-fluorophenyl)piperazin-1-YL]-1-(thiophen-2-YL)propan-2-YL}acetamide](/img/structure/B14997052.png)
![N-(2-chlorobenzyl)-6-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B14997059.png)


![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B14997075.png)
![2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B14997081.png)
![N-(4-acetylphenyl)-2-[2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl]acetamide](/img/structure/B14997088.png)
![5-(3-ethoxy-4-hydroxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B14997093.png)
![N-[(2-Chlorophenyl)methyl]-2-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfonyl}acetamide](/img/structure/B14997109.png)
![5-(2-chloro-6-fluorobenzyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B14997112.png)
